molecular formula C10H16N4O4 B5821246 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane CAS No. 32516-00-0

3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane

Cat. No. B5821246
CAS RN: 32516-00-0
M. Wt: 256.26 g/mol
InChI Key: CFAOURCWQMNISS-UHFFFAOYSA-N
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Description

3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane (DANT) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various scientific fields. DANT is a bicyclic compound that contains a triazole ring and a bicyclic nitrogen-containing ring system. The synthesis method of DANT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of nucleic acids. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has several advantages for lab experiments, including its high stability and solubility in a range of solvents. However, 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is relatively expensive and difficult to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, including the development of new synthetic methods to improve the yield and cost-effectiveness of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane synthesis. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can also be further explored for its potential applications in drug discovery, catalysis, and materials science. Additionally, the mechanism of action of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can be further elucidated to better understand its potential as an anticancer agent.

Synthesis Methods

The synthesis of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane involves a multistep process that starts with the reaction between 1,3-diketone and hydrazine. The resulting product is then reacted with nitric acid and acetic anhydride to produce 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane. The yield of 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been used as a building block for the synthesis of other heterocyclic compounds, such as triazoles and pyrazoles. 3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

1-(7-acetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-8(15)12-4-10(14(17)18)3-11(6-12)7-13(5-10)9(2)16/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOURCWQMNISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354866
Record name 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32516-00-0
Record name 1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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